N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methoxybenzamide
Description
N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methoxybenzamide is a synthetic small molecule characterized by a tetrahydroindazole core substituted with a cyclopentyl group at the N1 position and a 4-methoxybenzamide moiety attached via a methylene bridge to the C3 position. The 4-methoxybenzamide group may enhance solubility and modulate pharmacokinetic properties, while the cyclopentyl substituent could influence steric and hydrophobic interactions with target proteins.
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-17-12-10-15(11-13-17)21(25)22-14-19-18-8-4-5-9-20(18)24(23-19)16-6-2-3-7-16/h10-13,16H,2-9,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHKNYPLYPVGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Tetrahydroindazole Core: This step involves the cyclization of a suitable hydrazine derivative with a cyclopentanone to form the tetrahydroindazole core.
Alkylation: The tetrahydroindazole core is then alkylated using a suitable alkylating agent to introduce the cyclopentyl group.
Amidation: The final step involves the reaction of the alkylated tetrahydroindazole with 4-methoxybenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methoxybenzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methoxybenzamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular properties, and reported biological activities:
*Inferred from structural similarity to known bioactive triazoles .
Key Observations :
Substituent Effects on Bioactivity: The anti-HIV activity of Compound 5 () highlights the significance of the tetrahydroindazole core paired with a benzamide group. The sulfonamide derivative () replaces the benzamide with a sulfonamide group, which is known to enhance binding to enzymes like carbonic anhydrases or proteases. The trifluoromethoxy group in this analog could improve metabolic stability compared to the target compound’s methoxy group .
Synthetic Strategies: The target compound’s synthesis likely involves condensation of a tetrahydroindazole-hydrazine intermediate with a benzoyl chloride derivative, analogous to methods in (reflux with hydrazine in ethanol) . In contrast, triazole-thione analogs () require multi-step sequences involving isothiocyanate coupling and tautomerization, emphasizing the synthetic versatility of tetrahydroindazole derivatives .
Spectroscopic Characterization :
- IR spectra of related compounds (e.g., νC=O at 1663–1682 cm⁻¹ in benzamides vs. νC=S at 1243–1258 cm⁻¹ in thioamides) provide critical insights for distinguishing functional groups in structural analogs .
Pharmacokinetic and Physicochemical Properties
While explicit data for the target compound are lacking, trends from analogs suggest:
- Metabolic Stability : The 4-methoxy group may undergo demethylation via cytochrome P450 enzymes, whereas sulfonamide or trifluoromethoxy groups () are more resistant to metabolic degradation .
Biological Activity
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H26N4O2
- Molecular Weight : 342.44 g/mol
- CAS Number : 1448137-59-4
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in tumor progression and inflammation. For instance, it may interact with the cereblon E3 ubiquitin ligase complex, which is crucial for protein degradation and cellular signaling pathways related to cancer growth .
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer effects by modulating pathways associated with cell proliferation and apoptosis. The presence of the indazole moiety is particularly significant as indazole derivatives have been documented for their anticancer activities .
- Neurotransmitter Modulation : Compounds with similar structures have been reported to influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it has shown effectiveness against cells expressing high levels of c-MYC, a common oncogene in several cancers .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
